molecular formula C12H19NO B14494374 2-(Piperidin-1-yl)cyclohept-2-en-1-one CAS No. 63166-94-9

2-(Piperidin-1-yl)cyclohept-2-en-1-one

Cat. No.: B14494374
CAS No.: 63166-94-9
M. Wt: 193.28 g/mol
InChI Key: PAHODGNYMSXONK-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)cyclohept-2-en-1-one is a seven-membered cyclic ketone featuring a conjugated enone system and a piperidin-1-yl substituent at the 2-position. The cyclohept-2-en-1-one scaffold is notable for its synthetic versatility in asymmetric reactions, such as the Michael addition, which can yield high enantiomeric excess (e.g., 94% ee) when catalyzed by chiral amines like 9-amino-9-deoxyepiquinine TFA salt . This compound is structurally related to bioactive molecules, particularly in antimicrobial and immunomodulatory contexts, as evidenced by its inclusion in patent applications and medicinal chemistry studies .

Properties

CAS No.

63166-94-9

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

2-piperidin-1-ylcyclohept-2-en-1-one

InChI

InChI=1S/C12H19NO/c14-12-8-4-1-3-7-11(12)13-9-5-2-6-10-13/h7H,1-6,8-10H2

InChI Key

PAHODGNYMSXONK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CCCCCC2=O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

2-(Piperidin-1-yl)cyclohept-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the piperidine ring or the cycloheptenone moiety is replaced by other functional groups.

Scientific Research Applications

2-(Piperidin-1-yl)cyclohept-2-en-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)cyclohept-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Piperidinyl-substituted compounds are frequently explored in drug discovery. Key comparisons include:

Compound Substituents Biological Activity Key Findings
2-(Piperidin-1-yl)cyclohept-2-en-1-one Cycloheptenone + piperidinyl Not explicitly reported Structural analog to antimicrobial agents; synthesis via asymmetric catalysis .
R4 = -(CH₂)₂-(piperidin-1-yl) Piperidinylethyl side chain Antibacterial (MIC: 0.5–2 µg/mL) Among the most active derivatives in a coumarin-based antibiotic series .
R4' = -(CH₂)₂-(morpholin-4-yl) Morpholinylethyl side chain Reduced activity vs. piperidinyl Suggests piperidine’s basicity enhances membrane penetration .
N-{[2-(Piperidin-1-yl)phenyl]...} Piperidinylphenyl + acetamide RORγ modulation (IC₅₀: <100 nM) Patent highlights piperidine’s role in autoimmune disease targeting .

Key Observations :

  • The piperidinyl group enhances bioactivity compared to morpholine or tertiary amine analogs, likely due to its optimal pKa and lipophilicity .
  • In 2-(Piperidin-1-yl)cyclohept-2-en-1-one, the cycloheptenone core may confer rigidity and electrophilicity, enabling reactivity in conjugate additions .

Therapeutic Potential and Target Specificity

  • Antimicrobial Applications: Piperidinyl-substituted coumarins (e.g., R4 = -(CH₂)₂-(piperidin-1-yl)) show potent activity against Gram-positive bacteria, suggesting the cycloheptenone analog could be optimized similarly .
  • Immunomodulation: The patent EP 2 402 347 A1 highlights piperidinylphenyl acetamides as RORγ modulators, underscoring the scaffold’s adaptability to diverse targets .

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